molecular formula C11H13BrO3 B7825248 1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one

1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one

Cat. No.: B7825248
M. Wt: 273.12 g/mol
InChI Key: ZCLZUFBUVUAQHP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one is a brominated organic compound characterized by the presence of a bromine atom, two methoxy groups, and a propionyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-dimethoxybenzene followed by a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid

  • Reduction: 1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2,4-dimethoxyphenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

  • 4-Bromo-2,5-dimethoxyphenethylamine

  • Other brominated phenyl compounds

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Properties

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-4-9(13)7-5-8(12)11(15-3)6-10(7)14-2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZUFBUVUAQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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